
2-(Bromomethyl)-5-chloro-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromometil)-5-cloro-8-metoxiquinolina es un compuesto aromático heterocíclico que contiene un núcleo de quinolina sustituido con grupos bromometil, cloro y metoxi
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(Bromometil)-5-cloro-8-metoxiquinolina típicamente implica reacciones de varios pasos a partir de derivados de quinolina. Un método común incluye la bromometilación de 5-cloro-8-metoxiquinolina usando reactivos como N-bromosuccinimida (NBS) en presencia de un iniciador radical como azobisisobutironitrilo (AIBN) bajo condiciones de reflujo . Otro enfoque implica el uso de paraformaldehído y ácido bromhídrico en ácido acético para introducir el grupo bromometil .
Métodos de producción industrial
Los métodos de producción industrial para 2-(Bromometil)-5-cloro-8-metoxiquinolina son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. Estos métodos a menudo emplean reactores de flujo continuo para garantizar condiciones de reacción consistentes y mayores rendimientos. El uso de solventes como acetona, diclorometano o acetonitrilo es común en estos procesos .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(Bromometil)-5-cloro-8-metoxiquinolina experimenta varias reacciones químicas, que incluyen:
Sustitución nucleofílica: El grupo bromometil puede ser sustituido por nucleófilos como aminas, tioles o alcóxidos.
Oxidación: El grupo metoxi puede ser oxidado para formar óxidos de N-quinolina.
Reducción: El grupo cloro puede ser reducido para formar el derivado de quinolina correspondiente.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como azida de sodio o tiolato de potasio en solventes apróticos polares (p. ej., DMF, DMSO) se utilizan comúnmente.
Oxidación: Se emplean agentes oxidantes como el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o paladio sobre carbono (Pd / C) bajo atmósfera de hidrógeno.
Productos principales
Sustitución nucleofílica: Los productos incluyen derivados de azida, tioéter o éter de quinolina.
Oxidación: Óxidos de N-quinolina.
Reducción: Derivados de quinolina desclorados.
Aplicaciones Científicas De Investigación
2-(Bromometil)-5-cloro-8-metoxiquinolina tiene varias aplicaciones en investigación científica:
Química medicinal: Sirve como bloque de construcción para la síntesis de posibles agentes terapéuticos, incluidos compuestos antimicrobianos y anticancerígenos.
Ciencia de materiales: Se utiliza en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED).
Biología: El compuesto se estudia por sus interacciones con macromoléculas biológicas y su potencial como sonda bioquímica.
Industria: Se utiliza en la síntesis de colorantes, pigmentos y otros productos químicos finos.
Mecanismo De Acción
El mecanismo de acción de 2-(Bromometil)-5-cloro-8-metoxiquinolina implica su interacción con objetivos moleculares específicos. El grupo bromometil puede formar enlaces covalentes con sitios nucleofílicos en proteínas o ADN, lo que lleva a posibles efectos biológicos. Los grupos cloro y metoxi contribuyen a las propiedades electrónicas generales del compuesto, lo que influye en su reactividad y afinidad de unión .
Comparación Con Compuestos Similares
Compuestos similares
- 2-(Bromometil)-5-cloroquinolina
- 2-(Bromometil)-8-metoxiquinolina
- 5-Cloro-8-metoxiquinolina
Singularidad
2-(Bromometil)-5-cloro-8-metoxiquinolina es única debido a la presencia de los tres sustituyentes (bromometil, cloro y metoxi) en el núcleo de quinolina. Esta combinación de grupos funcionales imparte propiedades químicas y físicas distintas, lo que lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Número CAS |
172033-46-4 |
|---|---|
Fórmula molecular |
C11H9BrClNO |
Peso molecular |
286.55 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-chloro-8-methoxyquinoline |
InChI |
InChI=1S/C11H9BrClNO/c1-15-10-5-4-9(13)8-3-2-7(6-12)14-11(8)10/h2-5H,6H2,1H3 |
Clave InChI |
ZUUIVRAEWWPJBF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)Cl)C=CC(=N2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(1,3-Benzodioxol-5-yl)but-3-enylamino]-2-phenylethanol](/img/structure/B12569993.png)
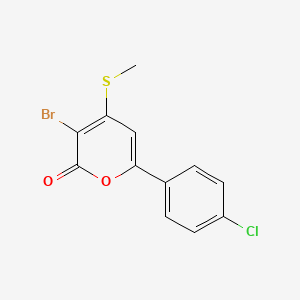
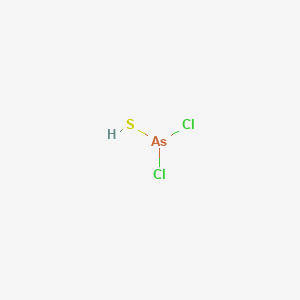
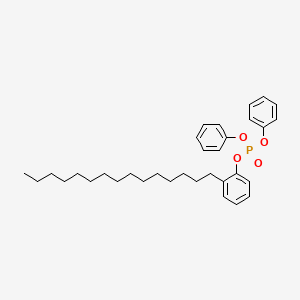
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)

![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
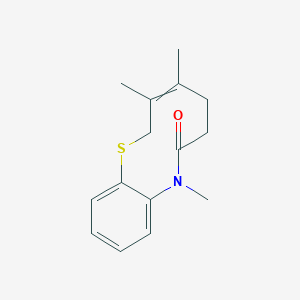
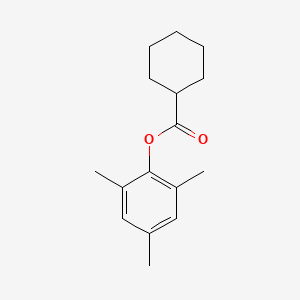
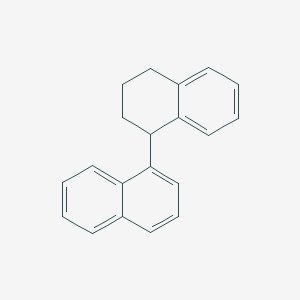
![4(1H)-Pyridinone, 2-methyl-5-(phenylmethoxy)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12570057.png)
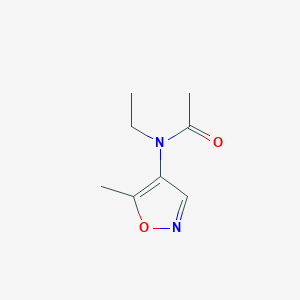
![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
